![molecular formula C10H9N3O3S B6297446 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine CAS No. 2442597-65-9](/img/structure/B6297446.png)
2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine
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Overview
Description
“2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine” is a chemical compound with the CAS Number: 2442597-65-9 . It has a molecular weight of 251.27 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N3O3S/c1-16-8-4-6 (2-3-7 (8)13 (14)15)10-12-9 (11)5-17-10/h2-5H,11H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is solid in physical form . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Scientific Research Applications
Anticancer Activity
A series of derivatives synthesized from the compound showed significant anticancer activity against human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast), demonstrating the potential of these compounds in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).
Anthelmintic and Antibacterial Screening
Derivatives of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine have shown potent anthelmintic and antibacterial activities, which could lead to new treatments for infections caused by various parasites and bacteria (Bhandari & Gaonkar, 2016).
Photoreagents for Protein Crosslinking
Compounds related to this compound have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling, showing potential in biological and biochemical research for the specific targeting and modification of proteins (Jelenc, Cantor, & Simon, 1978).
Antifungal Activity
Derivatives have also been tested for their antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger, showing that these compounds can effectively inhibit the growth of these fungi, which indicates their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Safety and Hazards
properties
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)-1,3-thiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-16-8-4-6(2-3-7(8)13(14)15)10-12-9(11)5-17-10/h2-5H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYRMMYVFXVEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=CS2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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